molecular formula C9H5BrFNO2 B1407909 3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one CAS No. 1438268-39-3

3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one

Cat. No. B1407909
CAS RN: 1438268-39-3
M. Wt: 258.04 g/mol
InChI Key: YZYHLIYVVZFYPI-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoro-4-hydroxyquinoline is a research chemical . It belongs to the class of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, the class to which 3-Bromo-8-fluoro-4-hydroxyquinoline belongs, has been the subject of many publications . These compounds are synthesized using various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .


Molecular Structure Analysis

The molecular structure of 3-Bromo-8-fluoro-4-hydroxyquinoline is represented by the SMILES string Oc1c(Br)cnc2c(F)cccc12 . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-2-quinolones have been extensively studied. These reactions include the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .


Physical And Chemical Properties Analysis

The physical form of 3-Bromo-8-fluoro-4-hydroxyquinoline is solid . Its molecular weight is 242.04 .

Scientific Research Applications

Synthesis and Reactivity

3-Bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one and related compounds have been extensively studied in the context of organic synthesis and reactivity. Klásek et al. (2002) found that 4-Hydroxy-1H-quinolin-2-ones react with thiocyanogen to yield 3-thiocyanato-1H,3H-quinoline-2,4-diones, with 3-bromo-1H,3H-quinoline-2,4-diones appearing as minor products (Klásek et al., 2002). Laschober and Stadlbauer (1990) synthesized 3-Alkl-3-hydroxy-2,4-(1H,3H)-quinolinediones by oxidation of corresponding 4-hydroxy-2(1H)-quinolones, yielding 3-bromo-2,4-(1H,3H)-quinolinediones through halogenation (Laschober & Stadlbauer, 1990).

Biological Activities

A study by Abdel‐Wadood et al. (2014) involved using 2‐Bromo‐4‐fluoroaniline as a building block for synthesizing quinoline derivatives. These compounds demonstrated significant antibacterial activity against various pathogenic bacterial strains and some exhibited remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Photoluminescence Properties

Ouyang Xin-hua et al. (2007) investigated the photoluminescence properties of 8-hydroxyquinoline derivatives, including 5-[(4-bromo-2-fluoro-benzylidene)-amino]-quinoline-8-ol. They found that these derivatives exhibit a red-shift in luminescence wavelength compared to 8-hydroxyquinoline, indicating potential applications in material sciences (Ouyang Xin-hua et al., 2007).

Antitumor Activities

El-Agrody et al. (2012) synthesized a series of 4H-pyrano[3,2-h]quinoline derivatives, including compounds with bromo and fluoro substituents. These compounds showed significant antitumor activities against various human tumor cell lines (El-Agrody et al., 2012).

Mechanism of Action

While the specific mechanism of action for 3-Bromo-8-fluoro-4-hydroxyquinoline is not mentioned in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety information available indicates that 3-Bromo-8-fluoro-4-hydroxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage .

Future Directions

Given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, future research could focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

3-bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-8(13)4-2-1-3-5(11)7(4)12-9(6)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYHLIYVVZFYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C(=C2O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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